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Compound of Interest

Compound Name:
1-Methyl-4-

oxocyclohexanecarboxylic acid

Cat. No.: B1344273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-
methyl-4-oxocyclohexanecarboxylic acid (CAS No: 24463-41-0). It is important to note that

at the time of this writing, comprehensive experimental spectroscopic data for this specific

compound is not readily available in public scientific databases. Therefore, the data presented

herein is based on established principles of spectroscopic interpretation for the functional

groups and structural motifs present in the molecule. This guide also includes detailed

experimental protocols for acquiring such data and a logical workflow for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 1-methyl-4-
oxocyclohexanecarboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H -COOH

2.2 - 2.6 Multiplet 4H -CH₂-C=O

1.5 - 1.9 Multiplet 4H -CH₂-C(CH₃)-

~1.3 Singlet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Carbon Type Assignment

~210 Quaternary C=O (Ketone)

~180 Quaternary C=O (Carboxylic Acid)

~45 Quaternary -C(CH₃)-

~37 Secondary -CH₂-C=O

~35 Secondary -CH₂-C(CH₃)-

~25 Tertiary -CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500-3300 Broad O-H Stretch Carboxylic Acid

~2950 Medium-Strong C-H Stretch Aliphatic

~1710 Strong C=O Stretch
Carboxylic Acid

(Dimer)

~1715 Strong C=O Stretch Ketone

~1250 Medium C-O Stretch Carboxylic Acid
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

156 Molecular Ion [M]⁺

141 [M - CH₃]⁺

111 [M - COOH]⁺

98 McLafferty rearrangement product

55 Common fragment from cyclohexanone ring

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols for a solid organic compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample for solution-state NMR analysis.

Sample Preparation: Accurately weigh 5-20 mg of the solid 1-methyl-4-
oxocyclohexanecarboxylic acid for ¹H NMR, or 20-50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7

mL of the chosen deuterated solvent. Gently vortex or sonicate the mixture until the solid is

fully dissolved.

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5

mm NMR tube. Ensure there are no solid particles in the solution.[1] The liquid column

should be about 4-5 cm high.

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.
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Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the

magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus

(¹H or ¹³C). Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse

sequence, relaxation delay).

2.2 Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and simple technique for solid

samples.

Instrument Preparation: Ensure the ATR crystal (often diamond or zinc selenide) is clean.[2]

Record a background spectrum.

Sample Application: Place a small amount of the solid 1-methyl-4-
oxocyclohexanecarboxylic acid onto the ATR crystal.

Pressure Application: Use the pressure anvil to press the sample firmly against the crystal,

ensuring good contact.[2]

Data Collection: Acquire the IR spectrum. The instrument will measure the absorption of

infrared radiation by the sample.

Cleaning: After measurement, clean the crystal and anvil thoroughly with a suitable solvent

(e.g., isopropanol).

2.3 Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.

Sample Introduction: Introduce a small amount of the solid sample into the ion source, often

via a direct insertion probe.[3] The sample will be heated in a vacuum to induce vaporization.

[4]

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing them to ionize and fragment.[3]
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

[3]

Detection: A detector measures the abundance of ions at each m/z value.[3]

Data Presentation: The resulting data is plotted as a mass spectrum, showing the relative

abundance of ions as a function of their m/z ratio.[3]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of an unknown organic molecule like 1-methyl-4-
oxocyclohexanecarboxylic acid.
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Caption: Logical workflow for structure elucidation using spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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